Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
CAS No.: 477557-41-8
Cat. No.: VC4249798
Molecular Formula: C27H28N4O6S
Molecular Weight: 536.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477557-41-8 |
|---|---|
| Molecular Formula | C27H28N4O6S |
| Molecular Weight | 536.6 |
| IUPAC Name | ethyl 4-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C27H28N4O6S/c1-3-31-23-13-12-22(20-6-5-7-21(24(20)23)26(31)33)28-25(32)18-8-10-19(11-9-18)38(35,36)30-16-14-29(15-17-30)27(34)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,28,32) |
| Standard InChI Key | QJJVGQXSYBQRGJ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC)C=CC=C3C1=O |
Introduction
Structural Characteristics
Molecular Formula and Weight
The molecular formula of the compound is C24H28N4O6S, with a molecular weight of approximately 500.57 g/mol. Its structure comprises several functional groups, including:
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An ethoxy group (-OCH2CH3) attached to the piperazine ring.
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A sulfonamide linkage (-SO2NH-) connecting the phenyl group to the piperazine moiety.
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A carbamoyl group (-CONH-) linked to a substituted indole ring.
Key Features
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Indole Core: The indole nucleus is substituted at positions 1 and 6 with ethyl and sulfonamide groups, respectively. Indole derivatives are widely recognized for their biological activities.
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Piperazine Ring: The presence of a piperazine ring contributes to solubility and pharmacokinetic properties.
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Sulfonamide Linkage: Sulfonamides are commonly associated with antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O6S |
| Molecular Weight | 500.57 g/mol |
| Functional Groups | Indole, sulfonamide, piperazine, carbamoyl |
| Solubility | Likely soluble in polar solvents |
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors such as 1-ethylindole derivatives and sulfonyl chlorides. Below is an outline of the synthetic pathway:
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Preparation of Key Intermediate
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Formation of Sulfonamide
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The sulfonyl chloride intermediate reacts with 4-aminoacetophenone to introduce the sulfonamide linkage.
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Piperazine Functionalization
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The functionalized phenyl group is further reacted with piperazine and ethyl chloroformate under basic conditions to form the final product.
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| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid in chloroform |
| 2 | Amide Formation | Aminoacetophenone |
| 3 | Piperazine Substitution | Ethyl chloroformate in basic medium |
Potential Applications
This compound's structural features suggest its potential utility in pharmaceutical research, particularly in areas such as oncology and infectious diseases.
Anticancer Activity
The indole nucleus and sulfonamide linkage are common motifs in anticancer agents due to their ability to inhibit enzymes like carbonic anhydrase or disrupt cellular signaling pathways .
Drug Delivery
The piperazine moiety enhances bioavailability and solubility, making it suitable for drug development targeting central nervous system disorders .
Research Findings
Although specific biological evaluations for this compound are not readily available, related compounds with similar structures have demonstrated significant activity profiles:
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